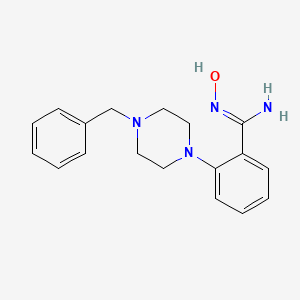

2-(4-Benzylpiperazin-1-yl)-N'-hydroxybenzimidamide

Description

2-(4-Benzylpiperazin-1-yl)-N'-hydroxybenzimidamide is a benzimidamide derivative featuring a benzylpiperazine moiety linked to a hydroxybenzimidamide group. This compound is structurally characterized by a central benzimidamide core (C₇H₆N₂O) substituted with a 4-benzylpiperazine group at the 2-position. Its synthesis likely follows pathways similar to those described for related benzylpiperazine-carbohydrazide derivatives, involving condensation reactions and functional group modifications .

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O/c19-18(20-23)16-8-4-5-9-17(16)22-12-10-21(11-13-22)14-15-6-2-1-3-7-15/h1-9,23H,10-14H2,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQXMIAVTHQJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide typically involves multi-step chemical processes. One common method is the reductive amination of benzylpiperazine with an appropriate benzimidamide precursor. This reaction often uses sodium cyanoborohydride in methanol as the reducing agent . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous-flow hydrogenation and microwave-assisted synthesis are some of the advanced techniques used to enhance the efficiency and yield of the production process . These methods offer advantages such as reduced reaction times and improved safety profiles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Target Enzymes

The primary target of 2-(4-Benzylpiperazin-1-yl)-N'-hydroxybenzimidamide is human carbonic anhydrase (hCA) enzymes. It interacts with these enzymes by fitting into their active sites, inhibiting the reversible hydration reaction of carbon dioxide (CO2) catalyzed by hCA. This inhibition can have significant biochemical implications, particularly in conditions where CO2 regulation is critical.

Biochemical Pathways

The compound has been shown to influence several cellular processes, including cell signaling pathways and gene expression. Its antimicrobial activity suggests interactions with bacterial proteins and enzymes, indicating potential applications in combating infections.

Medicinal Chemistry

This compound serves as a precursor in synthesizing various biologically active compounds. Its unique structure allows for modifications that can enhance biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to conventional antibiotics. The specific structure of the compound enhances its solubility and activity against pathogens.

Antiviral Properties

In vitro studies have shown that this compound can protect cells from cytopathic effects caused by viruses such as Zika virus. This suggests its potential as an antiviral agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating strong antibacterial activity.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 2: Antiviral Activity

Another study focused on the compound's protective effects against viral infections. It was shown to reduce viral loads in infected cells significantly, highlighting its potential as a therapeutic agent in virology.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide involves its interaction with specific molecular targets and pathways. It is known to bind to the minor groove of double-stranded DNA, particularly AT-rich sequences, which can affect DNA replication and transcription. Additionally, it may inhibit certain enzymes, such as carbonic anhydrase, by interacting with the active site and blocking substrate access .

Comparison with Similar Compounds

AChE Inhibitors with Benzylpiperazine Moieties

- Compound 4a (2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindole-1,3-dione derivative): Structure: Features a phthalimide core with a 4-benzylpiperazine-ethyl chain. Activity: IC₅₀ = 0.91 ± 0.045 µM against AChE, outperforming donepezil (IC₅₀ = 0.14 ± 0.03 µM) in vitro . Key Insight: Electron-withdrawing groups (Cl, NO₂) at ortho or para positions enhance activity, whereas meta-substituted methoxy groups (e.g., 4g, IC₅₀ = 5.5 ± 0.7 µM) reduce potency .

- Compound 100 (2-(4-Benzylpiperazin-1-yl)pyrimidine-5-carbohydrazide): Structure: Pyrimidine ring with a carbohydrazide (-CONHNH₂) and benzylpiperazine group. Activity: Not directly tested for AChE inhibition, but carbohydrazide derivatives are known for metal-chelating properties, which may synergize with AChE inhibition .

- Target Compound (2-(4-Benzylpiperazin-1-yl)-N'-hydroxybenzimidamide): Structural Advantage: The hydroxybenzimidamide group (-C(=NOH)NH₂) may improve binding to AChE’s catalytic site via hydrogen bonding, akin to the hydroxyimino group in rivastigmine .

Piperidine vs. Piperazine Derivatives

- (E)-2-(4-Benzylpiperidin-1-yl)-N'-hydroxybenzene-1-carboximidamide: Structure: Piperidine ring (saturated six-membered ring with one nitrogen) instead of piperazine.

Physicochemical Properties

- Key Observations: The target compound’s higher polar surface area (vs. The benzylpiperazine moiety increases logP compared to simpler analogs like N'-hydroxybenzimidamide HCl, enhancing lipophilicity for membrane interaction .

Biological Activity

2-(4-Benzylpiperazin-1-yl)-N'-hydroxybenzimidamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound features a benzylpiperazine moiety linked to a hydroxybenzimidamide structure. This configuration is significant for its interaction with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves:

- Inhibition of Acetylcholinesterase (AChE) : This enzyme plays a crucial role in neurotransmission. Inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

- Metal Chelation : The compound can chelate metal ions such as Cu(II) and Zn(II), potentially mitigating oxidative stress associated with neurodegenerative diseases .

- Neuroprotection : Studies indicate that it may reduce neurotoxicity induced by beta-amyloid peptides, thus protecting neuronal cells from degeneration .

The compound exhibits several biochemical properties:

- Cellular Effects : It influences cellular processes such as cell proliferation and apoptosis. For instance, it has been shown to induce cell cycle arrest in cancer cells, leading to reduced tumor growth .

- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, leading to the formation of both active and inactive metabolites. This metabolism is crucial for its pharmacokinetic profile.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Neuroprotective Effects : In vitro studies demonstrated that the compound could alleviate cell death induced by Aβ aggregation in neuroblastoma cells. It showed significant reductions in cytotoxicity at certain concentrations, highlighting its potential as a therapeutic agent against Alzheimer’s disease .

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism involves apoptosis induction through modulation of signaling pathways related to cell survival and death .

- Dual Inhibition : The compound has been evaluated for its ability to inhibit both AChE and β-amyloid aggregation simultaneously, making it a promising candidate for multi-target therapy in neurodegenerative diseases .

Table 1: Biological Activity Summary

Table 2: Case Study Results

Q & A

Q. What are the recommended synthetic routes for 2-(4-Benzylpiperazin-1-yl)-N'-hydroxybenzimidamide, and what are the critical optimization parameters?

Answer: The synthesis typically involves coupling a benzylpiperazine derivative with a hydroxybenzimidamide precursor. Key steps include:

- Hydrazide Formation : Reacting nitrile intermediates with hydroxylamine (e.g., 2-aminobenzonitrile to 2-aminobenzamidoxime, as seen in structurally similar compounds) .

- Piperazine Substitution : Introducing the 4-benzylpiperazine moiety via nucleophilic substitution or reductive amination. For example, alkylation of piperazine derivatives with benzyl halides under basic conditions .

- Critical Parameters :

- Reaction Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Temperature Control : Exothermic reactions (e.g., nitrile to amidoxime conversion) require cooling to avoid side products.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (methanol/water) ensures ≥95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound, and what analytical techniques are most effective?

Answer:

- Purity Analysis :

- Structural Confirmation :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks: benzyl protons (δ 7.2–7.4 ppm), piperazine methylene (δ 2.5–3.5 ppm), and hydroxylamine (δ 9.2–10.0 ppm) .

- FT-IR : Hydroxylamine (N–O stretch at ~930 cm⁻¹) and benzimidamide (C=N stretch at ~1600 cm⁻¹) .

Q. What in vitro models are appropriate for assessing the compound's bioactivity, particularly in apoptosis pathways?

Answer:

- Caspase Activation Assays :

- Apoptosis Markers :

Advanced Research Questions

Q. How does the benzylpiperazine moiety influence the compound's pharmacokinetic properties, and what structural modifications can enhance metabolic stability?

Answer:

- Pharmacokinetic Impact :

- Optimization Strategies :

- Bioisosteres : Substitute piperazine with morpholine or thiomorpholine to reduce CYP-mediated degradation.

- Prodrug Design : Mask the hydroxylamine group as an acetate ester to enhance oral bioavailability .

Q. What strategies can resolve contradictions in biological activity data across different cell lines or assay conditions?

Answer:

- Assay Standardization :

- Data Normalization :

Q. How can structure-activity relationship (SAR) studies guide the development of analogs with improved potency against specific molecular targets?

Answer:

- Key Modifications :

- Computational Modeling :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.